4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide
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Overview
Description
“4-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)thiophene-2-carboxamide” is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000013326478 .
Molecular Structure Analysis
The molecular formula of this compound is C11H7BrFNOS, and its molecular weight is 300.15 . The SMILES representation is Fc1cccc (NC (=O)c2cc (Br)cs2)c1 .Physical and Chemical Properties Analysis
The solubility of this compound in DMSO is unknown . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Material Science Applications
One area of application for this compound is in the field of material science , particularly in the synthesis and modification of polythiophenes, a class of conjugated polymers known for their electronic and optical properties. For instance, research has shown that postfunctionalization of poly(3-hexylthiophene) (P3HT) can significantly influence the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. Modifications with various functional groups, including bromo, have been found to either increase the solid-state fluorescence or, conversely, quench it depending on the nature of the substituent. Such studies underscore the potential of utilizing bromo-substituted thiophene derivatives for tuning the properties of polythiophenes for applications in optoelectronics and sensing technologies (Li, Vamvounis, & Holdcroft, 2002).
Biological and Pharmacological Research
In the realm of biological and pharmacological research , derivatives of thiophene carboxamides, including those with bromo and fluoro substituents, have been investigated for their potential as inhibitors of essential enzymes in pathogenic organisms. For example, bromo-benzothiophene carboxamide derivatives have demonstrated potency as inhibitors of Plasmodium falciparum enoyl-ACP reductase, an enzyme crucial for the parasite's fatty acid synthesis. These findings highlight the promise of such compounds in the development of new antimalarial agents (Banerjee et al., 2011). Additionally, these compounds have shown efficacy in inhibiting the asexual blood stages of Plasmodium in vitro and in vivo, further underscoring their potential as antimalarial therapeutics (Banerjee, Kapoor, Surolia, & Surolia, 2011).
Mechanism of Action
Target of Action
The primary targets of the compound “4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide” are currently unknown. This compound is likely to interact with multiple receptors, given the broad-spectrum biological activities of similar indole derivatives .
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to its targets, causing changes in their function . The bromo and fluoro groups on the compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The molecular weight of a similar compound, Benzamide, N- (4-fluorophenyl)-2-bromo-, is 294.119 , which might give us some clues about its pharmacokinetic properties.
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2S/c1-19-12(9-3-2-4-11(16)5-9)7-17-14(18)13-6-10(15)8-20-13/h2-6,8,12H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRTGDQZCFTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CS1)Br)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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